4-(2-Phenylethyl)piperidine hydrochloride
Description
Significance of the Piperidine (B6355638) Scaffold in Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural units in the design of pharmaceuticals. encyclopedia.pubnih.gov This scaffold is prevalent in numerous approved drugs and natural alkaloids, demonstrating its broad utility in medicinal chemistry. encyclopedia.pubresearchgate.net The introduction of piperidine scaffolds into drug candidates can modulate physicochemical properties, enhance biological activity and selectivity, improve pharmacokinetic profiles, and potentially reduce toxicity. researchgate.netthieme-connect.com Its conformational flexibility allows it to interact favorably with a variety of biological targets. pjps.pk Consequently, piperidine derivatives have found applications in over twenty classes of pharmaceuticals, including analgesics, antipsychotics, antivirals, and anticancer agents. encyclopedia.pubijnrd.org
Role of the 2-Phenethylamine Moiety in Bioactive Compounds
The 2-phenethylamine moiety is another cornerstone of medicinal chemistry, found in a vast array of natural and synthetic bioactive compounds. nih.govbohrium.com This structural feature is famously present in endogenous catecholamines such as dopamine (B1211576), norepinephrine, and epinephrine, which are crucial neurotransmitters involved in mood, stress, and voluntary movement. nih.govresearchgate.net The 2-phenethylamine framework is a key component for ligands targeting various receptors, including adrenergic, dopamine, and serotonin (B10506) (5-HT) receptors. nih.gov Its presence in a molecule often confers the ability to cross the blood-brain barrier and interact with central nervous system targets. The versatility of the phenethylamine (B48288) structure allows for extensive chemical modification, making it a valuable building block in the development of new therapeutic agents. nih.govresearchgate.net
Contextual Overview of 4-(2-Phenylethyl)piperidine Derivatives in Pharmaceutical Science
The combination of the piperidine ring and the 2-phenethylamine group in the form of 4-(2-phenylethyl)piperidine creates a core structure that is particularly significant in the development of potent analgesics. chemimpex.comnih.gov This scaffold is a key intermediate in the synthesis of powerful synthetic opioids, most notably fentanyl and its numerous analogs. nih.govresearchgate.net For example, compounds like N-[4-(methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide (sufentanil) and cis-methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate are extremely potent analgesics derived from this basic structure. nih.govnih.gov The 4-(2-phenylethyl)piperidine core has been instrumental in the design of ligands for various receptors, including muscarinic acetylcholine (B1216132) receptors (mAChR) and sigma (σ) receptors, highlighting its broad applicability in neuroscience research and drug discovery. caymanchem.comtargetmol.com Its derivatives are also investigated for potential antimicrobial and anti-inflammatory activities. ontosight.ai
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-phenylethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N.ClH/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13;/h1-5,13-14H,6-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQATMKHORVIFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00628889 | |
| Record name | 4-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142628-88-4 | |
| Record name | 4-(2-Phenylethyl)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00628889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-Phenylethyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 2 Phenylethyl Piperidine Derivatives
Strategies for Constructing the 4-(2-Phenylethyl)piperidine Core
The construction of the 4-(2-phenylethyl)piperidine nucleus can be achieved through several synthetic pathways, often involving the formation of a piperidone intermediate which is then further modified.
A prevalent strategy for synthesizing the 4-(2-phenylethyl)piperidine core involves the use of 4-piperidone (B1582916) intermediates. A key precursor in many synthetic routes is 1-(2-phenethyl)-4-piperidone, also known as N-phenethyl-4-piperidinone (NPP). researchgate.netwikipedia.org This intermediate is particularly notable for its role in the synthesis of potent analgesics. researchgate.netajrconline.org
The synthesis can begin with 4-piperidone, which is then N-alkylated with phenethyl bromide under biphasic conditions using a phase transfer catalyst to yield N-phenethyl-4-piperidinone. wikipedia.org Alternatively, reductive alkylation of a piperidone with phenylacetaldehyde (B1677652) in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can also generate the desired intermediate. ajrconline.orgresearchgate.net Once NPP is formed, the ketone at the 4-position can be subjected to various transformations, such as reductive amination, to introduce substituents and complete the synthesis of the target 4-(2-phenylethyl)piperidine derivatives. wikipedia.orgajrconline.org
The Dieckmann condensation is a well-established and widely utilized method for constructing the 4-piperidone ring, which serves as a crucial precursor to the 4-(2-phenylethyl)piperidine core. researchgate.netsemanticscholar.org This intramolecular cyclization of a diester is catalyzed by a base to form a β-keto ester.
The general approach involves the condensation of a primary amine, such as phenethylamine (B48288), with two equivalents of an acrylate (B77674) ester (e.g., methyl acrylate or ethyl acrylate) to form an aminodicarboxylate ester intermediate. researchgate.netgoogle.com This diester then undergoes the base-catalyzed Dieckmann cyclization. The process is reversible and requires careful control of reaction conditions to prevent side reactions like the retro-Dieckmann reaction. researchgate.net Following cyclization, the resulting β-keto ester is hydrolyzed and decarboxylated to yield the 1-substituted-4-piperidone. researchgate.netgoogle.com This method provides a flexible route to variously substituted piperidine-2,4-diones and their derivatives. researchgate.netcore.ac.uk
| Step | Description | Key Reagents | Ref. |
| 1 | Condensation | Phenethylamine, Methyl Acrylate | researchgate.net |
| 2 | Dieckmann Cyclization | Sodium Methoxide, Toluene | researchgate.netgoogle.com |
| 3 | Hydrolysis & Decarboxylation | Concentrated HCl, Reflux | researchgate.net |
To improve efficiency and reduce the need for isolating and purifying intermediates, one-pot synthetic procedures have been developed. These methods combine multiple reaction steps into a single sequence. For instance, a convenient one-pot synthesis of fentanyl involves tandem reductive alkylation and amination reactions in the presence of sodium triacetoxyborohydride (STAB), followed by N-acylation. researchgate.net
The development of stereoselective methods for synthesizing chiral piperidine (B6355638) derivatives is crucial, as the stereochemistry of substituents on the piperidine ring can significantly impact biological activity. nih.gov Various strategies have been employed to achieve high levels of stereocontrol.
One approach involves the use of chiral auxiliaries. For example, Davies' α-methylbenzylamine auxiliary has been used in a regioselective Dieckmann cyclisation to afford enantioselectively substituted piperidine-2,4-diones. core.ac.uk Another powerful method is asymmetric catalysis. Gold-catalyzed cyclization of N-homopropargyl amides can lead to a highly modular and stereoselective synthesis of substituted piperidin-4-ols. nih.gov This method offers excellent diastereoselectivities in the ring formation step. nih.gov Furthermore, copper-catalyzed asymmetric cyclizative aminoboration of unsaturated amines has been developed to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net These advanced methods provide access to stereochemically enriched piperidine building blocks for drug discovery. nih.govkcl.ac.uk
| Method | Catalyst/Auxiliary | Product Type | Key Feature | Ref. |
| Asymmetric Dieckmann Cyclisation | (S)-1-phenylethylamine | Enantiopure piperidine-2,4-diones | Regioselective cyclisation | core.ac.uk |
| Gold-Catalyzed Cyclization | PPh₃AuNTf₂ | Substituted piperidin-4-ols | High modularity and diastereoselectivity | nih.gov |
| Double Aza-Michael Addition | S-α-phenylethylamine | Chiral 2-substituted 4-piperidones | Atom-efficient, separable diastereomers | nih.govkcl.ac.uk |
| Copper-Catalyzed Aminoboration | Cu/(S, S)-Ph-BPE | Chiral 2,3-cis-disubstituted piperidines | Excellent enantioselectivity | researchgate.net |
The double aza-Michael reaction is an atom-efficient method for constructing 4-piperidone scaffolds. nih.govacs.org This reaction involves the conjugate addition of a primary amine to a divinyl ketone, leading to the formation of the piperidine ring in a concise and high-yielding manner. nih.govacs.orgkcl.ac.uk
This strategy has been successfully applied to access chiral 2-substituted 4-piperidone building blocks. nih.gov By using a chiral primary amine, such as S-α-phenylethylamine, the reaction can produce separable, diastereomeric 4-piperidone products with resolved stereochemistry at the 2-position of the piperidine ring. kcl.ac.uk The versatility of this method allows for the synthesis of a diverse range of N-substituted 4-piperidones by varying both the primary amine and the divinyl ketone substrate. kcl.ac.ukntu.edu.sg The resulting piperidones are valuable intermediates for the synthesis of more complex molecules. nih.gov
Derivatization and Functionalization Strategies
Once the 4-(2-phenylethyl)piperidine core is constructed, it serves as a versatile scaffold for further derivatization and functionalization. chemimpex.com The stability and reactivity of the compound make it an ideal starting point for creating a wide range of derivatives tailored for specific applications. chemimpex.com
Functionalization can occur at several positions on the molecule. The nitrogen atom of the piperidine ring is a common site for modification, allowing for the introduction of various substituents. The 4-position of the piperidine ring, often originating from a ketone or alcohol intermediate, provides another handle for chemical transformation. For example, 4-hydroxy-1-(2-phenylethyl)piperidine is a building block used in the synthesis of ligands for the muscarinic acetylcholine (B1216132) receptor (mAChR) and the sigma-1 (σ₁) receptor. caymanchem.com Derivatization is also employed to enhance analytical properties; for instance, N-(4-aminophenyl)piperidine has been used as a derivatizing agent to improve the detection of organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). researchgate.net These functionalization strategies are key to exploring the structure-activity relationships of new therapeutic agents. chemimpex.com
N-Alkylation and Acylation Reactions
The secondary amine of the piperidine ring in 4-(2-phenylethyl)piperidine is a common site for modification through N-alkylation and N-acylation reactions. These transformations are crucial for introducing various substituents that can modulate the biological activity of the resulting compounds.
N-Alkylation
N-alkylation of the 4-(2-phenylethyl)piperidine core is frequently achieved through nucleophilic substitution reactions with alkyl halides. google.com For instance, the reaction of a piperidine derivative with an alkyl halide can be carried out to introduce a variety of alkyl groups. google.com Reductive amination is another widely used method for N-alkylation. This two-step, one-pot process involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent such as sodium triacetoxyborohydride to yield the N-alkylated product. A common precursor for many of these derivatives is 1-(2-phenylethyl)-4-piperidone, which can be synthesized via a Dieckmann cyclization of the corresponding aminodicarboxylate ester. researchgate.net
A visible light-induced metallaphotoredox platform has also been developed for the N-alkylation of a broad range of N-nucleophiles, including N-heterocycles, with various alkyl bromides at room temperature. nih.gov This method utilizes a halogen abstraction–radical capture (HARC) mechanism, overcoming some limitations of traditional SN2 or SN1 reactions. nih.gov
N-Acylation
N-acylation introduces an acyl group onto the piperidine nitrogen, a key step in the synthesis of many potent analgesics. This is typically accomplished by reacting the 4-(2-phenylethyl)piperidine derivative with an acylating agent such as an acyl chloride or an anhydride (B1165640) in the presence of a base. For example, the reaction of 4-anilino-N-phenethylpiperidine (ANPP) with propionyl chloride is a crucial step in the synthesis of fentanyl. google.com The kinetics of acylation of piperidines with substituted phenyl benzoates have been studied in various solvent systems, highlighting the role of solvation in influencing the reaction rates. nih.gov
| Reaction Type | Reagents | Product Type | Reference |
| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-(2-phenylethyl)piperidine | google.com |
| Reductive Amination | Aldehyde/Ketone, Reducing agent | N-Alkyl-4-(2-phenylethyl)piperidine | researchgate.net |
| N-Acylation | Acyl chloride/Anhydride, Base | N-Acyl-4-(2-phenylethyl)piperidine | google.com |
Introduction of Substituents at Piperidine Ring Positions
Functionalization of the carbon skeleton of the piperidine ring allows for the synthesis of a diverse range of derivatives with modified properties.
Substituents can be introduced at various positions of the piperidine ring through several synthetic strategies. For the synthesis of 2-substituted piperidines, methods such as the reduction of substituted pyridines are commonly employed. nih.gov Asymmetric synthesis and metal-catalyzed cyclization are also utilized to create chiral 2-substituted piperidines. nih.gov
For the introduction of substituents at the 3 and 4-positions, various synthetic approaches have been developed. The synthesis of 3,4,5-trisubstituted piperidines has been achieved enantioselectively, leading to compounds with notable antioxidant activity. nih.gov The synthesis of 4-aryl-substituted 4-piperidones, which can be precursors to 4-substituted 4-(2-phenylethyl)piperidine derivatives, has been accomplished through a two-step process involving an exchange reaction with anilines. acs.org Furthermore, a series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been prepared, demonstrating the versatility of substitution at the 4-position. nih.gov
| Substitution Position | Synthetic Strategy | Example of Substituent | Reference |
| 2-position | Reduction of substituted pyridines | Alkyl groups | nih.gov |
| 3,4,5-positions | Enantioselective synthesis | Hydroxy and TEMPO groups | nih.gov |
| 4-position | Exchange reaction with anilines | Aryl groups | acs.org |
| 4-position | Multi-step synthesis | 2-Aminoethyl groups | nih.gov |
Synthesis of 4,4-Disubstituted 4-(2-Phenylethyl)piperidine Derivatives
The synthesis of 4,4-disubstituted piperidines is of particular interest due to the pharmacological properties of this class of compounds, which includes potent analgesics. nih.gov A common starting material for these syntheses is an N-substituted 4-piperidone, such as 1-(2-phenylethyl)-4-piperidone.
One established method involves the Strecker-type condensation of a piperidone with aniline (B41778) and hydrogen cyanide to yield an anilino-nitrile, which can be further transformed into various 4-amino-4-substituted piperidine derivatives. researchgate.net For example, condensation of (±)-1-benzyl-3-methyl-4-piperidone with aniline, followed by trapping of the imine intermediate with cyanide, generates a 4-amino-4-cyano-piperidine derivative. researchgate.net
Another approach involves the reaction of an N-substituted 4-piperidone with an organometallic reagent. For instance, the addition of a lithium amide, generated from an N-substituted propionamide, to 1-(2-chlorophenethyl)-4-piperidone has been used to synthesize 4,4-disubstituted piperidines. sci-hub.st The Ugi four-component reaction (Ugi-4CR) provides a single-step synthesis of 1,4,4-trisubstituted piperidines from an N-substituted 4-piperidone, an isocyanide, a primary amine, and a carboxylic acid. nih.gov
| Starting Material | Key Reaction | Substituents at C4 | Reference |
| 1-Benzylpiperidin-4-one | Strecker-type condensation | Anilino, Cyano | researchgate.net |
| 1-(2-Chlorophenethyl)-4-piperidone | Addition of lithium amide | Hydroxy, N-substituted propionamide | sci-hub.st |
| N-substituted 4-piperidone | Ugi four-component reaction | Amine, Amide, Carboxylic acid derived group | nih.gov |
Formation of Water-Soluble Salts and Complexes
To improve the aqueous solubility of 4-(2-phenylethyl)piperidine derivatives for certain applications, they can be converted into water-soluble salts or complexes. The basic nitrogen atom of the piperidine ring readily reacts with acids to form salts.
The most common salt form is the hydrochloride salt, which is typically prepared by treating a solution of the free base in an organic solvent with hydrochloric acid. For example, 4-Anilino-N-phenethyl-4-piperidine (ANPP) can be precipitated as its bis-hydrochloride salt by treating the reaction mixture with a solution of hydrochloric acid in methanol. google.com The formation of hydrochloride salts is a standard procedure for many piperidine-based pharmaceuticals. The appearance of piperidine derivatives in chromatograms can differ between their free base/acid forms and their hydrochloride salts, with the salts often eluting as a single, well-defined peak. researchgate.net
In addition to simple salt formation, piperidine derivatives can act as ligands in the formation of metal complexes. The synthesis and characterization of palladium(II) complexes with piperazine (B1678402), a related six-membered heterocycle, have been reported, suggesting the potential for 4-(2-phenylethyl)piperidine derivatives to form similar complexes. researchgate.net The formation of such complexes can significantly alter the physicochemical properties of the parent molecule.
Isolation and Purification Techniques in Synthetic Research
The isolation and purification of synthetic compounds are critical steps to ensure their chemical identity and purity. For derivatives of 4-(2-phenylethyl)piperidine, chromatographic methods and crystallization techniques are routinely employed.
Chromatographic Methods for Compound Separation
Chromatography is a powerful technique for the separation and purification of compounds from complex reaction mixtures. High-performance liquid chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is widely used for the analysis and purification of piperidine derivatives.
A typical RP-HPLC method for the separation of piperidine derivatives involves a C18 column and a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, often containing an acid like phosphoric acid or trifluoroacetic acid. nih.govresearchgate.net For instance, a method for the analysis of piperidine and its hydrochloride salt uses a C18 column with a mobile phase of water (containing 0.1% phosphoric acid) and acetonitrile. nih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve better separation of complex mixtures. nih.gov
For preparative separations, where the goal is to isolate larger quantities of a compound, liquid chromatography methods are scalable. sielc.com The choice of the stationary phase, mobile phase, and detection method (e.g., UV-VIS) is crucial for achieving optimal separation. nih.gov
Recrystallization and Precipitation Techniques
Recrystallization and precipitation are common non-chromatographic methods for the purification of solid compounds. These techniques rely on the differences in solubility of the target compound and impurities in a given solvent or solvent mixture.
Recrystallization involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce the formation of crystals of the pure compound, leaving impurities dissolved in the mother liquor. The choice of solvent is critical for successful recrystallization. For example, 1-(2-phenylethyl)-4-piperidone has been purified by recrystallization from a suitable solvent to yield yellow-orange crystals. researchgate.net
Precipitation is a rapid method for isolating a solid product from a solution, often by adding a non-solvent or changing the pH to decrease the solubility of the target compound. In the synthesis of 4-(2-phenylethyl)piperidine derivatives, precipitation is often used to isolate the product after a reaction. For instance, the hydrochloride salt of a piperidine derivative can be precipitated from the reaction mixture by the addition of ethereal hydrochloric acid. google.com The formation of a precipitate can also be induced by changing the solvent composition of the reaction mixture. researchgate.net
Structure Activity Relationship Sar Studies of 4 2 Phenylethyl Piperidine Analogs
Impact of Modifications on Aromatic Moieties
Modifications to the aromatic rings of 4-(2-phenylethyl)piperidine analogs are a key strategy for altering their biological potency and receptor selectivity. Changes to the phenylethyl group or other appended aromatic structures, such as the N-anilino ring in fentanyl, can have profound effects.
In fentanyl analogs, substituting the N-anilino phenyl ring with electron-withdrawing or electron-donating groups has been studied. The addition of a fluorine atom at the para-position of this ring (p-fluorofentanyl) results in an analgesic potency that is less than that of fentanyl. researchgate.net Conversely, an ortho-fluorine substitution on the same ring can increase both potency and efficacy at the human μ-opioid receptor (hMOR). umich.edu This indicates that the electronic properties and position of the substituent are critical. For instance, a large halogen, like chlorine, at the para-position weakens both binding affinity and potency. umich.edu
Studies on azaindole-piperidine derivatives have shown a preference for electron-rich aromatics. dndi.org For example, 4-methoxyindole (B31235) analogs displayed the highest potency, while those without the methoxy (B1213986) group were less active. dndi.org Similarly, electron-deficient analogs, such as those with a cyano group, were found to be inactive. dndi.org
In a series of norhydromorphone (B170126) analogs, adding substituents to the aromatic ring of the N-phenethyl moiety was explored to modify activity. nih.gov A para-chloro substituent, for example, resulted in a compound with nanomolar binding affinity at both μ-opioid receptors (MOR) and δ-opioid receptors (DOR). nih.gov
Table 2: Effect of Aromatic Ring Substitution on Fentanyl Analog Potency Data based on in vitro and in vivo studies.
| Analog | Modification on N-Anilino Phenyl Ring | Relative Potency (Fentanyl = 1) |
|---|---|---|
| p-Fluorofentanyl | para-Fluoro | 0.29 |
| o-Fluorofentanyl | ortho-Fluoro | ~2 |
| m-Fluorofentanyl | meta-Fluoro | ~0.2 |
| p-Chlorofentanyl | para-Chloro | Significantly decreased |
Effects of Functionalization at Specific Piperidine (B6355638) Ring Positions
Functionalizing the piperidine ring at positions other than C4 and N1 provides another avenue to modulate biological activity. Introducing substituents at the C2, C3, or C4 positions can alter the molecule's conformation, steric profile, and interactions with the target receptor.
The most notable example is the methylation of the piperidine ring in fentanyl. The introduction of a methyl group at the 3-position creates 3-methylfentanyl, which exists as diastereomers (cis and trans). nih.gov Pharmacological results indicate that groups larger than a methyl at the 3-position severely reduce analgesic potency compared to fentanyl. clinicaterapeutica.it The stereochemistry of this methyl group is also critical, as discussed in the next section.
Adding a methyl-carboxylate moiety at the C4 position of the piperidine ring, as seen in Carfentanil, leads to a dramatic increase in potency. nih.gov Carfentanil is approximately 10,000 times more potent than morphine and 30–100 times more potent than fentanyl. nih.gov This suggests that the C4 position can accommodate specific substituents that enhance receptor binding.
In other studies, introducing unsaturation into the piperidine ring (forming a tetrahydropyridine) was found to increase potency tenfold in a series of agents against Trypanosoma cruzi. dndi.org However, expanding the piperidine ring to an azepine ring or contracting it to a pyrrolidine (B122466) ring significantly decreases analgesic activity. nih.gov Research on piperidine-substituted sulfonamides has shown that the presence of a methyl group at the 3 or 4-position of the piperidine ring contributed to the highest anticancer properties. ajchem-a.com
Table 3: Impact of Piperidine Ring Modifications on Opioid Potency Data sourced from various analgesic activity assays.
| Compound | Piperidine Ring Modification | Analgesic Potency (Relative to Morphine) |
|---|---|---|
| Fentanyl | Unsubstituted | 50-100x |
| (+)-cis-3-Methylfentanyl | 3-Methyl | ~6700x |
| Carfentanil | 4-Methyl-carboxylate | ~10,000x |
| Azepine Analog | Ring Expansion | Potency greatly reduced |
| Pyrrolidine Analog | Ring Contraction | Potency greatly reduced |
Role of Stereochemistry on Biological Activity
Stereochemistry is a determining factor in the biological activity of 4-(2-phenylethyl)piperidine analogs, as chiral centers can lead to enantiomers with vastly different potencies and receptor selectivities. The specific three-dimensional arrangement of atoms dictates how well the molecule fits into the chiral environment of a receptor binding site.
The case of 3-methylfentanyl is a powerful illustration of this principle. This compound has two chiral centers (at C3 and C4 of the piperidine ring), resulting in four stereoisomers. The cis-isomers are more potent than the trans-isomers. nih.gov Furthermore, there is a significant difference between the enantiomers of the cis-diastereomer: (+)-cis-3-methylfentanyl is the most potent isomer, being about 20 times more potent than fentanyl, while the (-)-cis-isomer has only 20% of fentanyl's potency. nih.gov
Similarly, in the Ohmefentanyl series (N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide), which has three chiral centers, the eight possible optically active isomers exhibit extreme differences in analgesic activity. nih.gov The most potent isomers, (3R,4S,2'R)-(-)-cis-1a and (3R,4S,2'S)-(+)-cis-1b, are 2,990 and 13,100 times more potent than morphine, respectively. nih.gov In contrast, their corresponding antipodes are the least potent compounds in the series. nih.gov These findings suggest that the 3R,4S configuration at the piperidine ring and the S configuration at the phenylethyl 2-carbon are particularly beneficial for analgesic potency. nih.gov One of the isomers of a related compound was estimated to be 20,000-50,000 times more potent than morphine. nih.gov
This dramatic enantioselectivity underscores the highly specific nature of the interaction between these ligands and opioid receptors, where a precise orientation of key functional groups is required for optimal binding and activation.
Table 4: Stereochemistry and Analgesic Potency of 3-Methylfentanyl Isomers ED50 values represent the effective dose for 50% of the population.
| Isomer | Stereochemistry | Analgesic Potency (ED50, mg/kg) | Potency Relative to Fentanyl |
|---|---|---|---|
| Fentanyl | - | 0.011 | 1 |
| (+)-cis-3-Methylfentanyl | cis-(+) | 0.00058 | ~20x more potent |
| (-)-cis-3-Methylfentanyl | cis-(-) | ~0.055 | ~5x less potent |
| (±)-trans-3-Methylfentanyl | trans-(±) | 0.0094 | ~1.2x more potent |
Correlation between Chemical Structure and Biological Potency
The biological potency of 4-(2-phenylethyl)piperidine analogs is a direct consequence of their chemical structure, arising from a combination of the factors discussed in the previous sections. A clear correlation exists between specific structural features and the resulting analgesic strength or receptor affinity.
Potency is highly sensitive to steric and electronic factors. For instance, in fentanyl analogs, the steric properties of substituents on the piperidine ring are a major determinant of potency. clinicaterapeutica.it Small alkyl groups, such as a cis-3-methyl group, can dramatically increase potency, while larger groups are detrimental. nih.govclinicaterapeutica.it The addition of a 4-methyl-carboxylate group (Carfentanil) boosts potency to levels far exceeding fentanyl, demonstrating that specific polar groups at the C4 position can form highly favorable interactions with the μ-opioid receptor. nih.gov
The electronic nature of substituents on the aromatic rings also plays a crucial role. An ortho-fluoro group on the N-anilino ring of fentanyl enhances agonist character, whereas a para-chloro group diminishes it. umich.edu This highlights the importance of a specific electronic distribution across the molecule for effective receptor activation.
Finally, stereochemistry acts as a critical multiplier of potency. As seen with 3-methylfentanyl and Ohmefentanyl, having the correct absolute configuration at multiple chiral centers can increase potency by several orders of magnitude. nih.govnih.gov There is often a good linear correlation between analgesic potencies (ED50) and receptor affinities (Ki) or in vitro functional assay results (IC50). nih.gov This indicates that the structural modifications that enhance binding affinity at the target receptor, such as the μ-opioid receptor, directly translate to increased biological effect. The most potent compounds, like (+)-cis-3-methylfentanyl and certain Ohmefentanyl isomers, represent the optimal combination of N-substituents, piperidine ring functionalization, aromatic modifications, and stereochemistry.
Table 5: Summary of Structural Effects on Biological Potency General trends observed across various studies.
| Structural Modification | General Effect on Potency | Example Compound |
|---|---|---|
| N-Substituent | Small, specific groups (e.g., methyl on N for σ1) can be optimal. | 1-Methyl-4-(2-(benzylamino)ethyl)-4-phenylpiperidine |
| Aromatic Moiety | Positional and electronic effects are critical. Ortho-fluoro on anilino ring is favorable. | o-Fluorofentanyl |
| Piperidine Ring C3 | Small groups like methyl enhance potency; larger groups reduce it. | 3-Methylfentanyl |
| Piperidine Ring C4 | Specific polar groups (e.g., methyl-carboxylate) can dramatically increase potency. | Carfentanil |
| Stereochemistry | Correct absolute configuration is crucial and can increase potency by orders of magnitude. | (+)-cis-3-Methylfentanyl, Ohmefentanyl isomers |
Pharmacological and Biological Activities of 4 2 Phenylethyl Piperidine Derivatives
Opioid Receptor Ligand Research
The piperidine (B6355638) ring is a foundational scaffold in the development of potent analgesics, most notably seen in the structure of fentanyl and its analogues. painphysicianjournal.com Research into derivatives of 4-(2-phenylethyl)piperidine has focused on their interaction with opioid receptors, particularly the mu-opioid receptor (MOR), which is the primary target for major opioid analgesics like morphine. researchgate.net
Derivatives of 4-(2-phenylethyl)piperidine have been extensively investigated as agonists for the mu-opioid receptor (MOR). The N-substituent on the piperidine ring is crucial for determining the pharmacological properties of these compounds. researchgate.net The presence of an N-phenethyl group, in particular, is a well-established feature in many potent MOR agonists, including fentanyl. nih.gov This substitution allows for significant interaction with the receptor, contributing to high binding affinity and efficacy. nih.gov
Studies on various N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have shown that the nature of the lipophilic side chain significantly modulates receptor selectivity and activity. nih.gov Similarly, research on N-substituted normorphine derivatives demonstrated that an N-phenethyl group resulted in a potent MOR agonist with an affinity seven times higher than that of morphine. researchgate.net The interaction often involves the formation of a salt bridge between the charged amine of the piperidine ring and a conserved aspartate residue (Asp147) within the MOR. nih.gov This fundamental interaction is a hallmark of many opioid agonists and contributes to the activation of the G-protein signaling pathway, which is responsible for the desired analgesic effects. acs.org
While potent MOR agonism is sought for analgesia, activity at other opioid receptors, such as the delta-opioid receptor (DOR) and kappa-opioid receptor (KOR), can lead to different physiological effects. Consequently, determining the selectivity profile of new piperidine derivatives is a critical aspect of their pharmacological evaluation.
Research has focused on developing ligands with high selectivity for the MOR to minimize off-target effects. For instance, certain nitazene (B13437292) compounds, which also feature complex amine scaffolds, have demonstrated MOR selectivity that is over 15,000 times greater than for KOR or DOR. nih.gov Conversely, some research efforts aim to create compounds with a mixed profile. For example, ligands that combine MOR agonism with DOR antagonism have been developed. nih.gov This approach is based on findings that co-administration of a DOR antagonist with a MOR agonist can reduce the development of tolerance and dependence, which are major drawbacks of conventional opioid analgesics. nih.gov
The table below summarizes the binding affinities of representative piperidine derivatives at different opioid receptors.
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |
| Morphine | 6.3 | 171 | - |
| Compound 93b | 0.93 | - | - |
| Tetrahydroquinoline 1 Analog | Low nM | Low nM | - |
Data sourced from various studies on opioid receptor ligands. researchgate.netnih.gov
The analgesic potential of 4-(2-phenylethyl)piperidine derivatives is evaluated through a variety of in vitro and in vivo assays. In vitro studies often measure the compound's ability to activate G-protein signaling in cells expressing the MOR. nih.gov In vivo evaluation typically involves animal models of pain, such as the tail-immersion test, where the latency of a mouse to withdraw its tail from hot water is measured after administration of the compound. longdom.orgpjps.pk
Numerous studies have demonstrated that substituted piperidine derivatives can produce significant analgesia. longdom.orgpjps.pk For instance, certain synthesized 4-piperidinopiperidine (B42443) and 4-aminomethylpiperidine derivatives exhibited potent analgesic effects in the tail-immersion assay, with some compounds showing greater potency than the standard drug pethidine. longdom.org Docking studies have further supported these findings by showing a high binding affinity and strong interaction between these compounds and the mu-opioid receptor. longdom.org The analgesic activity is often characterized by a rapid onset and a prolonged duration of action. pjps.pk
The table below presents the analgesic effects of several piperidine derivatives as evaluated by the tail-immersion method.
| Compound Series | Test Method | Outcome |
| 4-Piperidinopiperidine Derivatives (PP1-3) | Tail Immersion | Showed more analgesic potential than the standard, pethidine, at a 50 mg/kg dose. longdom.org |
| 4-Aminomethylpiperidine Derivatives (AMP4-9) | Tail Immersion | Demonstrated more potent analgesia at lower doses (0.1 and 1 mg/kg). longdom.org |
| Alkyl Piperidine Derivatives (2d, 2f) | Tail Immersion | Exhibited pronounced and sustained analgesic activity, with potency greater than pethidine. pjps.pk |
Anti-infective and Antimicrobial Potencies
Beyond their role in neuropharmacology, piperidine-containing compounds have been investigated for their potential to combat microbial infections. The piperidine moiety is recognized for its presence in various therapeutic agents with significant biological activity, including antibacterial and antifungal properties. biointerfaceresearch.com
Derivatives of piperidine have been screened for their in vitro antibacterial activity against a range of pathogenic bacteria. These studies commonly employ the disc diffusion method to assess the susceptibility of both Gram-positive and Gram-negative bacteria to the synthesized compounds.
In one study, novel piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com The results indicated that the compounds were active against both types of bacteria, with some derivatives showing activity comparable to the standard antibiotic chloramphenicol (B1208). biointerfaceresearch.com Another investigation of N'-alkyl-N-(2-aminoethyl)piperidines found that tetradecyl and hexadecyl derivatives possessed good bacteriostatic activity against several microorganisms implicated in dental caries, including Streptococcus mutans and Actinomyces viscosus. nih.gov Thiosemicarbazone derivatives of piperidin-4-ones have also shown significant antibacterial activity when compared to ampicillin. biomedpharmajournal.org
The table below summarizes the antibacterial activity of selected piperidine derivatives.
| Compound/Derivative | Bacterial Strains Tested | Method | Results |
| Piperidine Derivative 2 | Staphylococcus aureus, Escherichia coli | Disc Diffusion | Good activity, comparable to chloramphenicol against S. aureus. biointerfaceresearch.com |
| Thiosemicarbazone derivatives of piperidin-4-one | Various strains | In Vitro Assay | Good activity when compared with the standard drug ampicillin. biomedpharmajournal.org |
| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate (Compound 6) | B. cereus, E. coli, S. aureus, P. aurenginosa | Agar (B569324) Disc Diffusion | Strongest inhibitory activity among tested derivatives. academicjournals.org |
The antifungal potential of piperidine derivatives has also been a subject of research, with studies evaluating their efficacy against various fungal pathogens. These investigations are crucial in the search for new antifungal agents, particularly for crop protection and clinical applications.
A study on novel piperidine-containing thymol (B1683141) derivatives identified compounds with remarkable in vitro antifungal activity against Phytophthora capsici, with efficacy superior to commercial fungicides like azoxystrobin. nih.gov Another compound from the same series exhibited excellent activity against Sclerotinia sclerotiorum. nih.gov Further mechanistic studies revealed that this compound caused mycelial shrinkage and organelle damage in the fungus. nih.gov However, not all piperidine derivatives show broad-spectrum antifungal activity; in one study, six different piperidine compounds displayed no activity against Fusarium verticilliodes but showed varying degrees of inhibition against Aspergillus niger and Candida albicans. academicjournals.org
The table below highlights the antifungal activity of specific piperidine derivatives.
| Compound/Derivative | Fungal Strains Tested | Efficacy (EC50) |
| Compound 5m | Phytophthora capsici | 8.420 µg/mL. nih.gov |
| Compound 5t | Phytophthora capsici | 8.414 µg/mL. nih.gov |
| Compound 5v | Sclerotinia sclerotiorum | 12.829 µg/mL. nih.gov |
| Azoxystrobin (Standard) | Phytophthora capsici | 20.649 µg/mL. nih.gov |
Structure-Antimicrobial Activity Correlations
The relationship between the chemical structure of 4-(2-phenylethyl)piperidine derivatives and their antimicrobial effects has been a subject of scientific investigation. Research indicates that modifications to the phenylethyl and piperidine components of the molecule can influence its antimicrobial properties. biointerfaceresearch.comacademicjournals.org For instance, the addition of thiosemicarbazone moieties to piperidin-4-one derivatives has been shown to enhance antifungal activity. biomedpharmajournal.org
The data from these studies help in understanding how specific structural features contribute to the antimicrobial potency and spectrum of these compounds, guiding the design of new derivatives with improved activity. biointerfaceresearch.comresearchgate.net
Table 1: Structure-Antimicrobial Activity Correlations of Selected Piperidine Derivatives
| Compound Type | Modification | Effect on Antimicrobial Activity |
|---|---|---|
| Piperidin-4-one | Addition of thiosemicarbazone moiety | Enhanced antifungal activity biomedpharmajournal.org |
| 1,2,5,6-Tetrahydropyridine | Varied substitutions | Potent inhibition against several bacterial strains academicjournals.org |
Other Emerging Biological Activities
Derivatives of 4-(2-phenylethyl)piperidine have been explored for their ability to inhibit various enzymes, with a particular focus on acetylcholinesterase (AChE). ijpsi.orgnih.gov AChE inhibitors are a key class of drugs used in the symptomatic treatment of Alzheimer's disease. ijpsi.orgnih.gov The piperidine ring in these derivatives can interact with the anionic site of the enzyme, which is a crucial aspect of their inhibitory mechanism. ijpsi.org
Structure-activity relationship studies have shown that modifications to the 4-(2-phenylethyl)piperidine scaffold can lead to potent AChE inhibitors. nih.govnih.gov For example, substituting the benzamide (B126) with a bulky group in the para position or introducing an alkyl or phenyl group at the nitrogen atom of the benzamide has been shown to significantly increase activity. nih.gov One such derivative, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, was found to be a highly potent AChE inhibitor with an IC50 of 0.56 nM. nih.gov Phthalimide-based analogs have also been synthesized and shown to function as potential acetylcholinesterase inhibitors. nih.govnih.gov
The structural characteristics of 4-(2-phenylethyl)piperidine derivatives make them candidates for investigation as neurotropic agents, which are compounds that act on the nervous system. Research has explored the potential of these compounds to interact with various central nervous system (CNS) targets, including serotonin (B10506) and GABAA receptors. nih.govnih.gov
Some piperidine derivatives have been synthesized and evaluated for their affinity for 5-HT1A, 5-HT2A, and alpha 1 receptors. nih.gov For example, ACP-103, a novel 5-hydroxytryptamine(2A) receptor inverse agonist, has demonstrated a behavioral pharmacological profile consistent with potential antipsychotic utility. nih.gov The ability of these compounds to cross the blood-brain barrier is a critical factor in their potential as CNS agents. researchgate.net Animal studies with certain piperazine (B1678402) derivatives have indicated anxiolytic-like and antidepressant-like activities, mediated through serotonergic and GABAergic pathways. nih.gov
Metabolic Pathways and Biotransformation of Derivatives
Understanding the metabolic fate of 4-(2-phenylethyl)piperidine derivatives is essential for their development as therapeutic agents. nih.gov In vitro studies using liver microsomes and hepatocytes are commonly employed to investigate their biotransformation. frontiersin.orgdiva-portal.org These studies help to identify the primary metabolic pathways and the enzymes involved, often from the cytochrome P450 (CYP) family. nih.govresearchgate.net
Common metabolic reactions observed for piperidine-containing compounds include N-dealkylation, hydroxylation, and oxidation. diva-portal.orgresearchgate.net For instance, studies on fentanyl analogs, which share the 4-anilidopiperidine structure, show that N-dealkylation and hydroxylation of the phenethyl group are major metabolic routes. diva-portal.org The piperidine ring itself can also be a site of metabolism, leading to various oxidized products. frontiersin.org The stability of these compounds against metabolic enzymes is a key factor in their pharmacokinetic profile. frontiersin.org
The identification of metabolites is crucial for a comprehensive understanding of a compound's disposition and potential for drug-drug interactions. nih.gov For derivatives of 4-(2-phenylethyl)piperidine, several key metabolites have been identified through in vitro and in vivo studies. diva-portal.orgcaymanchem.com
For example, 4-hydroxy-1-(2-phenylethyl)piperidine is a known metabolite of the synthetic opioids furanyl fentanyl and 4-fluoroisobutyryl fentanyl. caymanchem.comtargetmol.com In the metabolism of various fentanyl analogs, common biotransformations include N-dealkylation, which removes the phenethyl group, and monohydroxylation at different positions on the molecule, including the ethyl linker and the piperidine ring. diva-portal.org Amide hydrolysis and the formation of dihydrodiol metabolites have also been observed for some derivatives. diva-portal.org The characterization of these metabolites helps to build a complete picture of the compound's biotransformation. nih.gov
Table 2: Key Metabolic Reactions of 4-(2-Phenylethyl)piperidine Analogs
| Metabolic Reaction | Description | Example Compound Class |
|---|---|---|
| N-dealkylation | Cleavage of the phenethyl moiety | Fentanyl analogs diva-portal.org |
| Monohydroxylation | Addition of a hydroxyl group to the ethyl linker or piperidine ring | Fentanyl analogs diva-portal.org |
| Amide Hydrolysis | Cleavage of the amide bond | Furanylfentanyl diva-portal.org |
Compound Names Mentioned in this Article:
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride
4-(2-Phenylethyl)piperidine hydrochloride
4-hydroxy-1-(2-phenylethyl)piperidine
ACP-103
Ampicillin
Furanyl fentanyl
Terbinafine
Advanced Analytical Methodologies in the Characterization of 4 2 Phenylethyl Piperidine Compounds
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the primary tool for elucidating the molecular structure of 4-(2-phenylethyl)piperidine hydrochloride, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the protons of the phenylethyl group and the piperidine (B6355638) ring. The aromatic protons on the phenyl group typically appear as a multiplet in the downfield region (δ 7.1-7.3 ppm). The ethyl linker protons and the piperidine ring protons appear in the upfield region. The protonation of the piperidine nitrogen by HCl causes a downfield shift of the adjacent protons.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(2-Phenylethyl)piperidine Moiety Data inferred from analysis of structurally similar compounds.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl (aromatic) | 7.10 - 7.30 (m) | 126.0 - 140.0 |
| Ethyl (-CH₂-Ph) | ~2.80 (t) | ~33.5 |
| Ethyl (-CH₂-N) | ~2.60 (t) | ~60.5 |
| Piperidine (C2/C6 - equatorial/axial) | 2.90 - 3.10 (m) | ~53.0 |
| Piperidine (C3/C5 - equatorial/axial) | 1.60 - 1.80 (m) | ~31.0 |
| Piperidine (C4 - axial) | ~1.50 (m) | ~32.0 |
| Piperidine (N-H⁺) | Broad singlet, variable | N/A |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
In the IR spectrum of this compound, a key feature is a broad absorption band in the 2400-2700 cm⁻¹ region, which is characteristic of the N-H⁺ stretching vibration of the piperidinium (B107235) salt. nist.gov The spectrum also shows sharp peaks corresponding to the C-H stretching of the aromatic ring (typically above 3000 cm⁻¹) and the aliphatic CH₂ groups of the piperidine and ethyl moieties (typically in the 2800-3000 cm⁻¹ range). Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. nih.govnist.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3030 | C-H stretch | Aromatic |
| 2850-2950 | C-H stretch | Aliphatic (CH₂) |
| 2400-2700 (broad) | N-H⁺ stretch | Piperidinium ion |
| ~1600, ~1495, ~1450 | C=C stretch | Aromatic Ring |
| ~750, ~700 | C-H bend (out-of-plane) | Monosubstituted benzene |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For 4-(2-phenylethyl)piperidine, electron ionization (EI) or electrospray ionization (ESI) can be used. Under ESI, the compound would be readily observed as its protonated molecular ion [M+H]⁺. The primary fragmentation pathways for N-phenethylpiperidine derivatives are well-established from studies of related compounds. wvu.edu A common fragmentation involves the cleavage of the benzylic C-C bond, leading to the formation of a stable tropylium (B1234903) ion at m/z 91. Another characteristic fragmentation is the cleavage of the C-N bond between the piperidine ring and the ethyl group, producing an ion at m/z 105, corresponding to the phenylethyl cation. nih.govcmes.org The piperidine ring itself can also produce characteristic fragments.
Table 3: Expected Key Mass Fragments for 4-(2-Phenylethyl)piperidine
| m/z | Proposed Fragment Ion | Structure |
| 189 | [M]⁺ | Molecular ion of the free base |
| 105 | [C₈H₉]⁺ | Phenylethyl cation |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 84 | [C₅H₁₀N]⁺ | Piperidinemethyl cation |
X-ray Crystallography for Solid-State Structure Determination
For piperidine derivatives, X-ray crystallography is crucial for confirming the conformation of the six-membered ring. Studies on numerous N-substituted piperidine hydrochlorides reveal that the piperidine ring almost invariably adopts a stable chair conformation. iucr.orgiucr.org In the solid state of this compound, it is expected that the phenylethyl substituent would occupy an equatorial position to minimize steric hindrance. The crystal packing would be stabilized by hydrogen bonds between the piperidinium proton (N-H⁺) and the chloride anion (Cl⁻), as well as other intermolecular interactions. researchgate.net
Chromatographic Analysis for Purity and Identity Confirmation
Chromatographic techniques are essential for separating the target compound from impurities and for confirming its identity by comparing its retention time with that of a reference standard.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for analyzing piperidine-containing compounds. nih.gov A typical method would use a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acidic modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the amine. Detection is typically performed using a UV detector, monitoring at a wavelength where the phenyl group absorbs (around 254 nm).
Gas chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for purity and identity confirmation. The compound would likely be analyzed as its free base. The retention time provides one level of identification, while the mass spectrum provides structural confirmation. nih.gov
In Vitro Biological Assay Methodologies
To investigate the biological properties of 4-(2-phenylethyl)piperidine compounds, various in vitro assays can be employed. These assays are designed to measure the interaction of the compound with specific biological targets, such as receptors or enzymes, in a controlled laboratory setting.
A primary method is the radioligand binding assay, which quantifies the affinity of a compound for a specific receptor. nih.gov In a competitive binding assay, the test compound's ability to displace a known radiolabeled ligand from the receptor is measured. The results are used to calculate the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC₅₀), which are measures of the compound's binding affinity. umich.edu Cell lines engineered to express specific receptors, such as opioid, sigma, or muscarinic receptors, are often used for these studies. core.ac.uk
Functional assays measure the biological response initiated by the compound binding to its target. For G-protein coupled receptors (GPCRs), a common functional assay is the [³⁵S]GTPγS binding assay. This assay measures the activation of G-proteins upon agonist binding to the receptor, providing information on the compound's efficacy (i.e., whether it is an agonist, antagonist, or inverse agonist). umich.edu
Receptor Binding Assays
Receptor binding assays are fundamental in determining the affinity and selectivity of 4-(2-phenylethyl)piperidine compounds for various receptor subtypes. These in vitro assays typically utilize radiolabeled ligands to quantify the displacement by the test compound, thereby establishing its binding affinity, commonly expressed as the inhibition constant (Kᵢ).
Research into piperidine derivatives has revealed significant interactions with sigma (σ) receptors and muscarinic acetylcholine (B1216132) receptors (mAChR). For instance, 4-Hydroxy-1-(2-phenylethyl)piperidine has been identified as a synthetic ligand for both mAChRs and the non-opioid intracellular sigma-1 (σ₁) receptor. caymanchem.com
Studies on a series of phenoxyalkylpiperidines have provided detailed insights into their structure-activity relationships at σ₁ and σ₂ receptors. Radioligand binding assays have shown that modifications to the piperidine ring and the nature of the phenoxyalkyl substituent significantly influence binding affinity and selectivity. For example, certain N-substituted piperidine derivatives have demonstrated high affinity for the σ₁ receptor, with Kᵢ values in the nanomolar range. uniba.it The substitution pattern on the piperidine ring, such as the presence of a 4-methyl group, has been found to be optimal for σ₁ receptor interaction. uniba.it Conversely, many of these compounds exhibit moderate to low affinity for the σ₂ receptor, indicating a degree of selectivity. uniba.it
Quantitative structure-activity relationship (QSAR) studies have further elucidated that the binding of 1,4-disubstituted piperidine analogues to the σ₁ receptor is largely driven by hydrophobic interactions. nih.gov The majority of these compounds display a significantly higher affinity for σ₁ receptors over σ₂ receptors, with some exhibiting Kᵢ values below 15 nM for the former and over 500 nM for the latter. nih.gov
Table 1: Sigma Receptor Binding Affinities of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Receptor Subtype | Binding Affinity (Kᵢ, nM) |
|---|---|---|
| Spipethiane | σ₁ | 0.5 |
| Spipethiane | σ₂ | 416 |
| 1-(2-Phenylethyl)-4-(phenylsulfonyl)piperidine | 5-hydroxytryptamine receptor 2A | 1.20 |
| 1-(2-Phenylethyl)-4-(phenylsulfonyl)piperidine | 5-hydroxytryptamine receptor 2C | 46 |
| 1-(2-Phenylethyl)-4-(phenylsulfonyl)piperidine | D(2) dopamine (B1211576) receptor | >1500 |
| N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b) | σ₁ | 0.89–1.49 |
| N-[(4-chlorophenoxy)ethyl]piperidines (1a, (R)-2a, (S)-2a) | σ₁ | 0.34–1.18 |
| Compound 4a | σ₂ | 17.2 |
| Various phenoxyalkylpiperidines | σ₂ | 52.3–809 |
| N-phenylpropylnormorphine | μ opioid receptor (MOR) | 0.93 |
Cell-Based Functional Assays
Cell-based functional assays provide a more physiologically relevant context for evaluating the biological activity of 4-(2-phenylethyl)piperidine compounds. These assays move beyond simple binding affinity to assess the functional consequences of receptor interaction, such as agonist or antagonist activity.
One such assay is the µ-opioid receptor (MOR) recruitment assay, which has been used to determine the functional activity of compounds like phenethyl-4-ANPP, a byproduct identified in illicit fentanyl synthesis. researchgate.net This assay measures the ability of a compound to activate the MOR, providing a quantitative measure of its opioid activity. For instance, it was demonstrated that a high concentration of phenethyl-4-ANPP (100 µM) produced a MOR activation comparable to a much lower concentration of fentanyl (0.001 µM). researchgate.net
Other cell-based assays are employed to assess different biological activities. For example, the cytotoxicity of piperazine (B1678402) derivatives, which share a similar heterocyclic core, has been evaluated against various cancer cell lines (such as MCF7 breast cancer cells) and normal cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. mdpi.com This colorimetric assay measures cell viability and is a common method for screening potential anticancer agents. mdpi.com
The functional characterization of sigma receptor ligands can also be performed in cell-based systems. These assays can help to distinguish between agonists and antagonists, providing crucial information for drug development.
Antimicrobial Susceptibility Testing Methods
Several piperidine derivatives have been investigated for their potential antimicrobial properties. Standardized antimicrobial susceptibility testing methods are employed to determine the efficacy of these compounds against a range of pathogenic microorganisms.
The disc diffusion method is a widely used qualitative technique to screen for antimicrobial activity. In this method, a filter paper disc impregnated with the test compound is placed on an agar (B569324) plate inoculated with a specific microorganism. The diameter of the zone of inhibition around the disc, where microbial growth is prevented, provides an indication of the compound's antimicrobial potency. biointerfaceresearch.com
For a more quantitative assessment, the minimum inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a critical parameter for evaluating the effectiveness of a potential antimicrobial drug.
Studies on various piperidine derivatives have demonstrated activity against both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli. biointerfaceresearch.com The results of these tests are often compared to standard antibiotics, such as chloramphenicol (B1208). biointerfaceresearch.com Some halogenated piperidine and pyrrolidine (B122466) derivatives have shown inhibitory activity against S. aureus and the fungus Candida albicans with MIC values ranging from 32 to 128 μg/ml. tandfonline.comnih.gov
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives This table is interactive. You can sort and filter the data.
| Compound | Microorganism | Test Method | Result |
|---|---|---|---|
| Compound 1 | Escherichia coli | Disc Diffusion (10 µL of 10 mg/mL) | 6 ± 0.82 mm zone of inhibition |
| Compound 1 | Escherichia coli | Disc Diffusion (20 µL of 10 mg/mL) | 9 ± 1.41 mm zone of inhibition |
| Compound 1 | Staphylococcus aureus | Disc Diffusion (10 µL of 10 mg/mL) | 17 ± 1.63 mm zone of inhibition |
| Compound 1 | Staphylococcus aureus | Disc Diffusion (20 µL of 10 mg/mL) | 22 ± 4.32 mm zone of inhibition |
| Compound 2 | Escherichia coli | Disc Diffusion (10 µL of 10 mg/mL) | 8 ± 0.82 mm zone of inhibition |
| Compound 2 | Escherichia coli | Disc Diffusion (20 µL of 10 mg/mL) | 12 ± 0 mm zone of inhibition |
| Compound 2 | Staphylococcus aureus | Disc Diffusion (10 µL of 10 mg/mL) | 18 ± 2.94 mm zone of inhibition |
| Compound 2 | Staphylococcus aureus | Disc Diffusion (20 µL of 10 mg/mL) | 24 ± 3.26 mm zone of inhibition |
| Compound 6 | Bacillus subtilis | MIC | 0.75 mg/ml |
| Compound 6 | Various Bacteria | MIC | 1.5 mg/ml |
| Compounds 3, 5, 6, 7 | Various Microorganisms | MIC | 32–512 µg/ml |
Forensic and Impurity Profiling Research
The forensic analysis of 4-(2-phenylethyl)piperidine and related compounds is critical for law enforcement and public health, particularly due to their role as precursors in the illicit synthesis of potent synthetic opioids like fentanyl. Impurity profiling is a key aspect of this research, as it can reveal the synthetic route used to produce a particular batch of a substance.
Identification of Synthetic Byproducts and Impurities
The synthesis of 4-(2-phenylethyl)piperidine and its derivatives is not always a clean process, and various byproducts and impurities can be formed. The identification of these minor components can provide valuable intelligence about the manufacturing process.
In the context of fentanyl synthesis, which often involves intermediates structurally similar to 4-(2-phenylethyl)piperidine, several key impurities have been identified. For example, phenethyl-4-anilino-N-phenethylpiperidine (phenethyl-4-ANPP) has been identified as a byproduct in some illicit fentanyl synthesis routes. researchgate.netojp.gov The presence of such a compound can suggest a shift in the synthetic pathways employed by clandestine laboratories, possibly to circumvent regulations on known precursors. researchgate.net
Other notable impurities include N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP), which are also immediate precursors in some fentanyl synthesis methods. researchgate.net The detection of trace amounts of these precursors in the final product can be indicative of the specific synthetic method used. researchgate.net Similarly, the presence of benzylfentanyl is a marker for the Janssen synthesis route, while its absence and the presence of ANPP points towards the Siegfried method.
Analytical Methods for Attribution of Synthesis Route
A variety of analytical techniques are employed to identify the unique chemical signatures of different synthetic routes. This process, known as chemical attribution, relies on the principle that different synthesis methods will produce distinct impurity profiles.
Hyphenated chromatographic and mass spectrometric techniques, such as gas chromatography-mass spectrometry (GC-MS) and ultra-high-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS), are powerful tools for separating and identifying the trace impurities in a sample. researchgate.net These methods can generate a chemical "fingerprint" of a seized drug sample.
Spectroscopic techniques, including Fourier transform infrared (FTIR) and Raman spectroscopy, can also be used to differentiate between samples produced by different synthetic methods. nih.gov When combined with multivariate data analysis techniques like Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), these spectroscopic methods can be used to build classification models that can predict the synthesis route of an unknown sample. researchgate.net
By analyzing the impurity profiles of fentanyl precursors like N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (ANPP) synthesized by different methods (e.g., Siegfried, Valdez, and One-Pot methods), researchers have been able to identify method-specific impurities that can serve as chemical attribution signatures (CAS). researchgate.netresearchgate.net This information is invaluable for forensic investigations, allowing law enforcement to potentially link different drug seizures to a common manufacturing source.
Future Perspectives and Research Directions for 4 2 Phenylethyl Piperidine Hydrochloride and Its Analogs
Development of Novel Therapeutic Agents with Improved Profiles
The development of new therapeutic agents based on the 4-(2-phenylethyl)piperidine scaffold is a dynamic area of research, primarily focused on optimizing the pharmacological profiles of existing drug classes and creating novel compounds with enhanced properties. The core strategy involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic characteristics.
A significant body of research has centered on analogs of fentanyl, a potent synthetic opioid, where the 1-(2-phenylethyl)piperidine core is a key structural feature. researchgate.netnih.gov Modifications to this scaffold have led to the discovery of extremely potent analgesics. For instance, the introduction of a methyl group at the 3-position of the piperidine (B6355638) ring, as seen in cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide, results in an analgesic agent with an ED₅₀ value up to 6,700 times higher than that of morphine. nih.gov This highlights the profound impact of stereochemistry and substitution on biological activity.
Structure-activity relationship (SAR) studies are crucial in guiding the design of these improved agents. Research has shown that variations in substituents on both the piperidine nitrogen and the anilido phenyl group can significantly alter analgesic efficacy. nih.gov For example, replacing the phenyl ring of the phenethyl group with bioisosteric heterocyclic rings like thiophene (B33073) or tetrazole led to the development of sufentanil and alfentanil, respectively, which exhibit different properties, including a shorter duration of action. nih.gov
Efforts to create novel analgesics also explore different substitution patterns on the piperidine ring itself. kcl.ac.uk While much of the focus has been on 1,4-disubstituted piperidines, research is expanding to other configurations to access new drug candidates. kcl.ac.uk The goal is often to identify agents with specific characteristics, such as short-acting analgesics for surgical use or compounds with reduced side effects. nih.gov
The table below summarizes key findings from SAR studies on fentanyl analogs, demonstrating how specific structural modifications influence analgesic potency.
| Compound/Analog Series | Modification | Key Finding | Potency Relative to Morphine |
| N-[4–acetyl-1-(2-phenylethyl)-4-piperidinyl]-N-phenylpropanamide | Acetyl group at C4 of piperidine | Very good analgesic activity. | ~4900 times more potent. nih.gov |
| cis-(+)-N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide | Methyl group at C3 of piperidine | Extremely potent with a high safety margin. | Up to 6700 times more potent. nih.gov |
| Sufentanil | Thienyl ring replaces phenyl of phenethyl group | New analgesic with different properties. | Potent, with a shorter duration of action. nih.gov |
| 3-Carbomethoxy-fentanyl | Carbomethoxy group at C3 of piperidine | Significantly reduced potency compared to fentanyl. | (±) cis isomer is more potent than (±) trans isomer. nih.gov |
This targeted approach, combining SAR insights with synthetic chemistry, continues to drive the development of next-generation therapeutic agents with finely tuned pharmacological profiles. nih.govresearchgate.net
Exploration of New Biological Targets and Pharmacological Applications
Beyond its established role in analgesics, the 4-(2-phenylethyl)piperidine scaffold is being actively investigated for its utility in targeting a diverse range of biological systems and its potential application in treating various diseases. mdpi.comclinmedkaz.org This exploration opens new avenues for the development of drugs for cancer, neurodegenerative diseases, and infectious diseases. mdpi.comencyclopedia.pub
The versatility of the piperidine ring allows it to be incorporated into ligands for numerous receptors. clinmedkaz.org For example, 4-hydroxy-1-(2-phenylethyl)piperidine serves as a building block for synthesizing ligands for the muscarinic acetylcholine (B1216132) receptor (mAChR) and the sigma-1 (σ1) non-opioid intracellular receptor. caymanchem.com This is significant as mAChR antagonists are being investigated for various therapeutic applications, while σ1 receptor ligands are being explored for their potential in treating neurological disorders. caymanchem.comnih.gov A series of novel σ1 receptor ligands based on a 4‐(2‐aminoethyl)piperidine scaffold were designed to improve stability and reduce lipophilicity compared to earlier cyclohexane-based compounds. nih.gov
Recent studies have also identified piperidine-based compounds as promising candidates for treating glioblastoma (GBM). Novel antagonists for the Dopamine (B1211576) D4 Receptor (D4R), which feature a piperidine core, have shown potential as therapeutic alternatives to standard GBM treatments. nih.gov Specifically, derivatives bearing a terminal butyl or benzyl (B1604629) chain have demonstrated the ability to decrease the cell viability of GBM cells, induce cell death, and inhibit colony formation. nih.gov
The applications extend to Alzheimer's disease therapy, where piperidine derivatives are being developed as acetylcholinesterase (AChE) inhibitors. ajchem-a.comnih.gov One of the most potent AChE inhibitors identified is a 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivative, which showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). nih.gov The development of multi-targeted agents for Alzheimer's, which can inhibit both AChE and BuChE, is an active area of research. ajchem-a.com
The potential pharmacological applications are summarized in the table below:
| Therapeutic Area | Biological Target(s) | Example Scaffold/Derivative | Investigated Application |
| Neurology | Muscarinic Acetylcholine Receptor (mAChR), Sigma-1 (σ1) Receptor | 4-Hydroxy-1-(2-phenylethyl)piperidine, 4‐(2‐aminoethyl)piperidine | Synthesis of selective ligands for neurological disorders. caymanchem.comnih.gov |
| Oncology (Glioblastoma) | Dopamine D4 Receptor (D4R) | 4-butyl- and 4-benzyl-piperidines | Potential anticancer agents that induce cell death in GBM cells. nih.gov |
| Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | Potent and selective inhibition of AChE to increase acetylcholine levels. ajchem-a.comnih.gov |
| Infectious Diseases | DNA Gyrase, DNA Topoisomerase IV | Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues | Antimicrobial agents targeting bacterial DNA replication. mdpi.com |
This broad exploration underscores the chemical tractability of the piperidine nucleus and its potential to yield novel drugs for a wide spectrum of diseases by interacting with diverse biological targets. clinmedkaz.org
Advancements in Stereocontrolled Synthesis and Chiral Resolution
The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. nih.gov Consequently, significant research efforts are directed towards the development of advanced methods for stereocontrolled synthesis and the efficient chiral resolution of racemic mixtures.
Stereocontrolled synthesis aims to produce a specific stereoisomer directly, avoiding the need for subsequent separation. nih.gov Cascade reactions, which form multiple chemical bonds in a single operation, are particularly efficient for this purpose. nih.gov For instance, cascade approaches featuring bromocycloetherification-elimination have been developed for the stereocontrolled synthesis of lactam-fused 3-methylenetetrahydropyrans, which can be further modified into complex piperidine structures. nih.gov Another powerful strategy is the use of chiral building blocks, such as phenylglycinol-derived oxazolopiperidone lactams, which serve as versatile intermediates for the enantioselective construction of structurally diverse piperidine-containing compounds. researchgate.net
For cases where racemic mixtures are produced, chiral resolution becomes essential. High-performance liquid chromatography (HPLC) using chiral stationary phases is a common analytical and preparative technique. nih.gov Columns based on cellulose (B213188) derivatives, for example, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates in the synthesis of opioid analgesics. nih.gov
Kinetic resolution is another important strategy, where one enantiomer in a racemic mixture reacts faster than the other, allowing for their separation. The use of a chiral base system, such as n-BuLi and the chiral ligand sparteine, enables the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines by selectively deprotonating one enantiomer. whiterose.ac.uk This allows both the unreacted starting material and the 2,2-disubstituted product to be isolated with high enantiomeric purity. whiterose.ac.uk
Furthermore, enantiospecific cocrystallization is an emerging technique that avoids the need for traditional resolving agents. pharmtech.com This method relies on the principle that one enantiomer of a chiral compound will form a cocrystal with only one enantiomer of a chiral coformer, enabling separation from the racemic mixture through crystallization. pharmtech.com
| Method | Description | Application Example |
| Stereocontrolled Synthesis | Direct synthesis of a single stereoisomer using chiral catalysts, auxiliaries, or cascade reactions. | Use of phenylglycinol-derived lactams for the enantioselective construction of polysubstituted piperidines. researchgate.net |
| Chiral HPLC | Separation of enantiomers using a column packed with a chiral stationary phase. | Resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives on cellulose-based columns. nih.gov |
| Kinetic Resolution | Preferential reaction of one enantiomer in a racemic mixture, allowing for separation. | Deprotonation of N-Boc-2-aryl-4-methylenepiperidines using n-BuLi and (−)-sparteine. whiterose.ac.uk |
| Enantiospecific Cocrystallization | Separation of enantiomers by forming a cocrystal with a chiral coformer. | An alternative to diastereomeric salt formation that does not require resolving agents. pharmtech.com |
These advancements in asymmetric synthesis and resolution are critical for providing access to enantiomerically pure piperidine derivatives, which is essential for detailed pharmacological evaluation and the development of safer, more effective drugs. nih.govwhiterose.ac.uk
Computational Chemistry and Molecular Modeling in Structure-Based Drug Design
Computational chemistry and molecular modeling have become indispensable tools in the design and discovery of novel drugs based on the 4-(2-phenylethyl)piperidine scaffold. mdpi.comresearchgate.net These in silico methods accelerate the drug discovery process by providing insights into drug-target interactions, predicting biological activity, and guiding the optimization of lead compounds before their synthesis. researchgate.netnih.gov
Structure-based drug design (SBDD) is a key approach that relies on the three-dimensional structure of the biological target, such as a receptor or enzyme. nih.gov Molecular docking is a fundamental SBDD technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. researchgate.net For piperidine derivatives, docking studies help rationalize structure-activity relationships and guide the design of new analogs with improved affinity and selectivity. nih.gov For instance, docking has been used to understand how novel piperidine antagonists bind to the D4 dopamine receptor, aiding in the development of potential treatments for glioblastoma. nih.gov
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target complex, simulating the movements of atoms and molecules over time. researchgate.net This can reveal important conformational changes in the protein upon ligand binding and provide a more accurate estimation of binding energies. researchgate.net
Ligand-based drug design is employed when the 3D structure of the target is unknown. nih.gov This approach uses the structural information of known active molecules to develop a pharmacophore model, which defines the essential features required for biological activity. nih.gov Quantitative structure-activity relationship (QSAR) models are also developed to correlate the chemical structures of compounds with their biological activities, allowing for the prediction of potency for newly designed analogs. nih.gov
These computational tools are integrated into a comprehensive workflow. Virtual screening of large chemical databases can identify initial "hit" compounds, which are then optimized through iterative cycles of computational design, chemical synthesis, and biological testing. nih.govnih.gov
| Computational Method | Purpose | Application in Piperidine Drug Design |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to a biological target. | Rationalizing the affinity of novel antagonists for the D4 dopamine receptor. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-target complex over time. | Investigating conformational changes in cholinesterase enzymes upon binding of piperidine inhibitors. researchgate.net |
| Pharmacophore Modeling | Defines the essential 3D structural features required for a molecule to bind to a target. | Designing new molecules based on the known binders when the target structure is unavailable. nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates chemical structure with biological activity to predict the potency of new compounds. | Optimizing lead compounds by predicting the effect of structural modifications on activity. nih.gov |
| Virtual Screening | Computationally screens large libraries of compounds to identify potential drug candidates. | Identifying initial hits from vast chemical databases for further development. nih.gov |
The application of these computational methods significantly enhances the efficiency of the drug discovery pipeline, reducing the time and cost associated with identifying promising new therapeutic agents derived from the 4-(2-phenylethyl)piperidine core. schrodinger.com
Addressing Challenges in Synthetic Efficiency and Scalability
While the 4-(2-phenylethyl)piperidine scaffold is central to many pharmaceuticals, its synthesis, particularly on a large scale, presents several challenges related to efficiency, cost, and environmental impact. researchgate.netnih.gov Future research is focused on developing more streamlined, cost-effective, and sustainable synthetic methodologies.
A key intermediate in the synthesis of many analogs is 1-(2-phenylethyl)-4-piperidone. researchgate.net Traditional methods for its preparation, such as the Dieckmann cyclization of aminodicarboxylate esters, often involve multiple steps, require careful control of reaction conditions to prevent side reactions like the retro-Dieckmann reaction, and can be difficult to scale up due to issues like the poor solubility of intermediates. researchgate.net Optimizing these established routes by carefully selecting solvents, bases, and reaction times is an ongoing effort to improve yields and purity. researchgate.net
Modern synthetic chemistry is moving towards more modular and efficient strategies. news-medical.net Recently, a two-stage process has been developed to modify piperidines that drastically reduces the number of synthetic steps required to produce high-value derivatives. news-medical.net This approach first uses biocatalytic carbon-hydrogen oxidation to selectively install a hydroxyl group, followed by radical cross-coupling with nickel electrocatalysis to form new carbon-carbon bonds. news-medical.net This method avoids the need for expensive precious metal catalysts like palladium and reduces multi-step syntheses of complex pharmaceuticals from as many as 7-17 steps down to just 2-5. news-medical.net
The table below outlines key challenges and emerging solutions in the synthesis of 4-(2-phenylethyl)piperidine analogs.
| Challenge | Traditional Approach | Emerging Solution / Research Direction |
| Multiple Synthetic Steps | Linear, multi-step sequences with purification at each stage. researchgate.net | Modular, two-stage synthesis using biocatalysis and electrocatalysis; one-pot reactions. news-medical.net |
| Low Yields & Side Reactions | Dieckmann cyclization requiring strict control to avoid retro-reactions and dimerization. researchgate.net | Optimization of reaction conditions (base, solvent, temperature); development of alternative cyclization strategies. researchgate.netnih.gov |
| Scalability Issues | Poor solubility of intermediates, difficulty in handling reagents on a large scale. researchgate.net | Development of syntheses with more soluble intermediates; flow chemistry applications. |
| Cost and Sustainability | Use of expensive and toxic precious metal catalysts (e.g., palladium). news-medical.net | Nickel electrocatalysis, biocatalysis, and catalyst-free reactions in green solvents like water. ajchem-a.comnews-medical.net |
By focusing on these areas, chemists aim to make the synthesis of complex piperidine-based drugs more efficient, economical, and environmentally sustainable, thereby facilitating faster access to new medicines. nih.govnews-medical.net
Q & A
Q. What are the recommended synthetic routes for 4-(2-Phenylethyl)piperidine hydrochloride, and what factors influence yield optimization?
The compound can be synthesized via Mannich reactions or nucleophilic substitution, leveraging phenethylamine derivatives as intermediates. Key factors include reaction temperature (40–80°C), solvent polarity (e.g., dichloromethane or ethanol), and catalyst selection (e.g., NaOH or palladium-based catalysts). Yield optimization requires careful control of stoichiometry, pH (6–8 for hydrochloride salt formation), and purification via recrystallization or column chromatography. For example, analogous piperidine syntheses achieved yields of 87–98% by adjusting these parameters .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity by identifying proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 220–280 nm) ensures purity (>99%), while mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ peak at m/z ~236). Thermogravimetric analysis (TGA) assesses thermal stability, and X-ray crystallography resolves stereochemistry .
Q. What storage conditions are critical for maintaining the stability of this compound?
Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon). Avoid exposure to moisture (humidity <30%) and acidic/alkaline environments to prevent hydrolysis. Stability studies on similar compounds show degradation <5% over 12 months under these conditions .
Q. How can researchers assess the pharmacological activity of this compound in vitro?
Use receptor-binding assays (e.g., radioligand displacement for adrenergic or dopaminergic receptors) and enzyme inhibition studies (IC50 determination via fluorometric assays). Cell viability assays (MTT or ATP-based) evaluate cytotoxicity, while patch-clamp electrophysiology measures ion channel modulation. Reference compounds with known activity (e.g., phenylephrine derivatives) should be included for validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
Conduct a meta-analysis of experimental variables, including cell lines (e.g., HEK293 vs. CHO), assay buffers (pH 7.4 vs. 7.0), and compound purity. Validate findings using orthogonal methods (e.g., SPR for binding kinetics alongside functional assays). Computational docking (AutoDock Vina) reconciles discrepancies by modeling ligand-receptor interactions under varying conditions .
Q. What computational strategies predict the reactivity of this compound in novel reaction systems?
Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Quantum mechanical/molecular mechanical (QM/MM) simulations model solvent effects, while cheminformatics tools (RDKit) predict regioselectivity in electrophilic substitutions. Reaction path searches (GRRM software) identify intermediates, as demonstrated in piperidine derivative optimizations .
Q. Which solvent systems optimize the catalytic efficiency of this compound in asymmetric synthesis?
Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilicity in SN2 reactions, while ethanol/water mixtures (70:30 v/v) improve solubility for acid-base transformations. Solvent polarity indices (ET(30)) and Kamlet-Taft parameters guide selection. For example, dichloromethane (ET(30) = 40.7) is optimal for low-temperature reactions, minimizing side products .
Q. How do structural modifications to the phenethyl or piperidine moieties alter the compound’s binding affinity?
Replace the phenethyl group with halogenated or methoxy-substituted aryl rings to study steric/electronic effects. Piperidine ring expansion (e.g., to azepane) or N-methylation modifies conformational flexibility. Comparative SAR studies using SPR and molecular dynamics (GROMACS) reveal that 4-substituents enhance dopamine D2 receptor affinity by 3–5 fold .
Q. What safety protocols are essential for handling this compound in electrophysiology experiments?
Use fume hoods (≥0.5 m/s airflow) and PPE (nitrile gloves, lab coats). Emergency showers/eyewash stations must be accessible. For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite. Waste disposal follows EPA guidelines (RCRA D003 for corrosive residues). Toxicity data from analogues indicate LD50 > 500 mg/kg (oral, rat), but airborne exposure should be <1 mg/m³ .
Q. Methodological Notes
- Data Validation : Cross-reference experimental results with PubChem/NIST databases for consistency .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for pharmacological studies involving human/animal models .
- Software Tools : Utilize Gaussian 16 for DFT, PyMol for visualization, and LabWare LIMS for data integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
